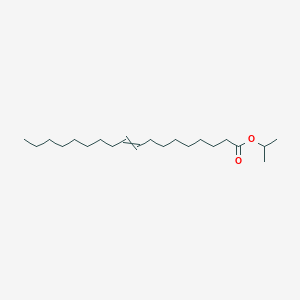

Propan-2-yl octadec-9-enoate

Description

Structure

2D Structure

Properties

CAS No. |

17364-07-7 |

|---|---|

Molecular Formula |

C21H40O2 |

Molecular Weight |

324.5 g/mol |

IUPAC Name |

propan-2-yl octadec-9-enoate |

InChI |

InChI=1S/C21H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h11-12,20H,4-10,13-19H2,1-3H3 |

InChI Key |

PZQSQRCNMZGWFT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(C)C |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(C)C |

Other CAS No. |

112-11-8 |

Origin of Product |

United States |

The Significance of Fatty Acid Esters in Advanced Materials and Industrial Chemistry

Fatty acid esters (FAEs) represent a pivotal class of organic compounds, bridging the gap between natural feedstocks and a vast array of industrial applications. mdpi.com Derived from the reaction of fatty acids with alcohols, these esters are increasingly favored as sustainable and biodegradable alternatives to petroleum-based products. technoilogy.itchemexchemicals.com Their inherent properties, such as high lubricity, excellent solvency, and low toxicity, make them valuable in numerous sectors. chemexchemicals.com

In the realm of advanced materials, FAEs are integral to the formulation of bio-lubricants, which offer a greener footprint compared to traditional mineral oil-based lubricants. mdpi.comiastate.edu They are also employed as plasticizers for polymers, enhancing flexibility and durability. lookchem.comatamanchemicals.com The versatility of FAEs extends to their use as emulsifiers, thickening agents, and emollients in the cosmetics and pharmaceutical industries. researchgate.net Furthermore, the push towards green chemistry has propelled research into FAEs for applications in biofuels, particularly biodiesel, where they serve as a renewable energy source. mdpi.com The ongoing exploration of FAEs from various vegetable oils and alcohols continues to unveil novel applications and improve the performance of existing products. mdpi.com

Overview of Propan 2 Yl Octadec 9 Enoate As a Model Oleochemical Derivative

Propan-2-yl octadec-9-enoate (B1201768) (Isopropyl Oleate) is an ester of oleic acid and isopropyl alcohol. chemexchemicals.comlookchem.com It is a colorless to light-yellow, transparent oily liquid that is insoluble in water. chemicalbook.com As an oleochemical derivative, it serves as a significant model compound in various research endeavors due to its well-defined structure and versatile properties. researchgate.nettandfonline.com

The synthesis of propan-2-yl octadec-9-enoate is most commonly achieved through the esterification of oleic acid with isopropanol (B130326). atamanchemicals.com This reaction can be catalyzed by various substances, including mineral acids like sulfuric acid, as well as more environmentally friendly options such as enzymatic catalysts (lipases) and heterogeneous solid acid catalysts. atamanchemicals.comresearchgate.nettandfonline.com Research has focused on optimizing synthesis conditions to improve yield and sustainability, for instance, through microwave-assisted synthesis or the use of novel catalysts. tandfonline.comui.ac.id

Its role as a model compound is evident in studies focusing on its potential as a biolubricant and a component of biodiesel. For example, research has investigated its tribological properties and how its molecular structure affects friction and wear. frontiersin.orgresearchgate.net Additionally, it has been used in studies on drug delivery systems as a penetration enhancer. sci-hub.se

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₄₀O₂ | lookchem.com |

| Molecular Weight | 324.54 g/mol | lookchem.com |

| Appearance | Transparent oily liquid | chemicalbook.com |

| Melting Point | -37.7 °C | lookchem.com |

| Boiling Point | 396.8 °C at 760 mmHg | lookchem.com |

| Density | 0.87 g/cm³ | lookchem.com |

| Flash Point | 88.6 °C | lookchem.com |

| Refractive Index | 1.455 | lookchem.com |

| Water Solubility | Insoluble | chemicalbook.com |

Current Research Trajectories and Academic Gaps for Propan 2 Yl Octadec 9 Enoate

Biocatalytic Synthesis of this compound

Screening and Characterization of Enzyme Sources and Immobilization Strategies

The selection of an appropriate enzyme and its immobilization are critical steps in developing an efficient biocatalytic process.

Enzyme Screening:

A variety of lipases from microbial sources have been screened for their efficacy in synthesizing isopropyl esters. Fungi such as Aspergillus, Rhizopus, Penicillium, and Mucor are significant sources of lipases used in biotechnology due to their broad substrate specificity and stability. nih.gov Among the commercially available immobilized lipases, Novozym 435, which is lipase (B570770) B from Candida antarctica immobilized on a macroporous acrylic resin, is frequently identified as a highly suitable catalyst for the synthesis of isopropyl esters like isopropyl myristate. researchgate.netresearchgate.net Other lipases, such as those from Rhizomucor miehei (Lipozyme RMIM) and Thermomyces lanuginosus (Lipozyme TLIM), have also been investigated. researchgate.net The discovery of novel lipases from sources like metagenomic libraries offers potential for enzymes with enhanced characteristics such as thermostability and solvent tolerance. nih.govfrontiersin.org

Immobilization Strategies:

Immobilization is a key strategy to enhance the stability and reusability of enzymes, which is crucial for industrial applications. Common immobilization techniques include adsorption, entrapment, encapsulation, and covalent bonding. mdpi.com

Adsorption: Physical adsorption is a widely used method due to its simplicity and minimal impact on the enzyme's native conformation. mdpi.com Hydrophobic supports are particularly effective for lipase immobilization, as they can induce interfacial activation, where the enzyme's active site becomes more accessible. mdpi.comd-nb.info Materials like polypropylene, octyl-agarose (B13739342) beads, and magnetized poly(styrene-co-divinylbenzene) particles have been successfully used as supports. d-nb.inforesearchgate.net

Covalent Attachment: Covalent bonding provides a more robust immobilization, preventing enzyme leaching from the support. mdpi.com Heterofunctional supports, which possess multiple functionalities for interaction with the enzyme, can further enhance stability. mdpi.com

Entrapment and Encapsulation: These methods involve physically confining the enzyme within a polymer matrix or a semi-permeable membrane. mdpi.com

The choice of immobilization strategy can significantly influence the biocatalyst's performance, including its activity, stability, and specificity. mdpi.com

Table 1: Comparison of Lipase Sources for Isopropyl Ester Synthesis

| Enzyme Source | Immobilization Support | Key Findings | Reference(s) |

|---|---|---|---|

| Candida antarctica Lipase B (Novozym 435) | Macroporous acrylic resin | Determined to be highly suitable for isopropyl myristate synthesis. | researchgate.netresearchgate.net |

| Rhizomucor miehei Lipase (Lipozyme RMIM) | Not specified in abstract | Screened for isopropyl myristate synthesis. | researchgate.net |

| Thermomyces lanuginosus Lipase (Lipozyme TLIM) | Not specified in abstract | Screened for isopropyl myristate synthesis. | researchgate.net |

| Penicillium camemberti Lipase | Magnetized poly(styrene-co-divinylbenzene) | Used as a biocatalyst for isopropyl palmitate synthesis. | researchgate.net |

Influence of Water Activity on Enzymatic Reaction Efficiency

Water activity (a_w) is a critical parameter in non-aqueous enzymatic catalysis, significantly impacting reaction rates and equilibrium conversion. For esterification reactions, which produce water as a byproduct, controlling water content is essential.

An excess of water can lead to a shift in the reaction equilibrium towards hydrolysis of the ester, thereby reducing the product yield. mdpi.com Conversely, a certain amount of water is necessary to maintain the enzyme's catalytically active conformation. tsijournals.com

In continuous lipase-catalyzed esterification of oleic acid, the accumulation of produced water can cause a significant decrease in the conversion rate. nih.gov To counteract this, several strategies have been explored:

Addition of Polar Solvents: Increasing the polarity of the reaction medium by adding solvents like acetone (B3395972) can enhance water solubility and facilitate its removal, thereby maintaining higher conversion rates. nih.gov

Solvent-Free Systems with Polar Additives: In solvent-free systems, the addition of polar compounds can also help to manage water accumulation. nih.gov

In-situ Water Removal: The use of molecular sieves is a common method for capturing water produced during the reaction, shifting the equilibrium towards ester synthesis. sci-hub.seresearchgate.net

Intermittent Airflow: Evaporation of accumulated water through intermittent airflow has been shown to restore initial conversion rates in a packed-bed reactor. nih.gov

The optimal water activity is a balance between maintaining enzyme activity and minimizing the reverse hydrolytic reaction. Studies have shown that for some lipase-catalyzed esterifications, the highest reaction rates are observed at the lowest water activities. mdpi.com

Optimization of Molar Ratios and Enzyme Loading in Biocatalytic Systems

The molar ratio of substrates (oleic acid to isopropyl alcohol) and the concentration of the enzyme (biocatalyst loading) are key variables that influence the efficiency and economic viability of the enzymatic synthesis of isopropyl oleate.

Molar Ratio:

In esterification reactions, which are thermodynamically controlled, using an excess of one of the reactants, typically the alcohol, can shift the equilibrium towards the product side, increasing the conversion of the limiting reactant (the fatty acid). tsijournals.comrsc.org However, a very high excess of alcohol can sometimes lead to enzyme inhibition or reduce the concentration of the other substrate, negatively impacting the reaction rate. tsijournals.com The optimal molar ratio is therefore a trade-off between achieving high conversion and avoiding substrate inhibition. For the synthesis of isopropyl myristate, a high molar ratio of isopropyl alcohol to myristic acid (15:1) was found to be optimal in a single-phase system. nih.gov

Enzyme Loading:

Table 2: Optimization of Molar Ratio and Enzyme Loading for Isopropyl Ester Synthesis

| Isopropyl Ester | Optimal Molar Ratio (Alcohol:Acid) | Optimal Enzyme Loading | Conversion/Yield | Reference(s) |

|---|---|---|---|---|

| Isopropyl Myristate | 15:1 | 4% (w/w) | 87.65% | nih.gov |

| Isopropyl Myristate | 8:1 | 4% (w/w) | 92.4% | researchgate.net |

| Isopropyl Palmitate | 1.42:1 (acid:alcohol) | 24% (w/w) | 78% | researchgate.net |

Advanced Process Intensification Techniques in this compound Production

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. In the context of isopropyl oleate production, several advanced techniques have been investigated to enhance reaction rates and yields.

Microwave-Assisted Enzymatic Esterification

Microwave irradiation has emerged as a promising technology to accelerate enzymatic reactions. researchgate.netacs.org Unlike conventional heating, microwaves can directly and efficiently heat the reaction mixture, leading to significantly shorter reaction times and high conversion rates. acs.orgnih.gov

In the enzymatic esterification of fatty acids with isopropyl alcohol, microwave assistance has been shown to have a significant effect on conversion. researchgate.net For instance, in the synthesis of isopropyl palmitate, a maximum conversion of 94.5 ± 1.3% was achieved in just 1 minute of reaction time under microwave irradiation. acs.org This represents a substantial time saving compared to conventional heating methods, which can take several hours. researchgate.net The energy consumption of microwave-assisted enzymatic esterification is also reported to be lower. researchgate.netnih.gov The key parameters influencing the efficiency of this process are reaction time, molar ratio of substrates, catalyst weight, and microwave power. nih.gov

Non-Ionizing Excitation for Enhanced Catalytic Performance

Non-ionizing radiation, such as near-infrared (NIR) radiation, has been explored as a method to enhance catalytic performance in esterification reactions. sci-hub.se This technique can lead to a significant augmentation in catalytic activity compared to conventional heating methods. researchgate.net

In the synthesis of isopropyl oleate using a nano-anatase catalyst, the use of non-ionizing excitation resulted in a much higher conversion of oleic acid (93 ± 2%) compared to orthodox heating (50 ± 2%) under identical optimal operating conditions. sci-hub.seresearchgate.net This enhancement is attributed to the photoactive nature of the catalyst under NIR irradiation. sci-hub.se The activation energy for the esterification was also found to be lower under non-ionizing activation. researchgate.net

Reactive Distillation Approaches for Ester Production

Reactive distillation (RD) is a process intensification technique that combines chemical reaction and separation in a single unit. irjet.net This integration offers several advantages, including increased conversion by continuously removing products from the reaction zone, which shifts the equilibrium favorably. irjet.netabuad.edu.ng It also leads to reduced capital and operating costs. irjet.net

While much of the research on reactive distillation for ester production has focused on biodiesel (methyl esters), the principles are applicable to the synthesis of other esters like isopropyl oleate. irjet.netscispace.com For the esterification of fatty acids, the fatty acid can be fed to the column, and the alcohol is introduced as a vapor to ensure a high reaction rate. scispace.com The design and control of the reactive distillation column, including parameters like reflux ratio and reboiler duty, are critical for achieving high product purity. abuad.edu.ngscispace.com Modeling and simulation tools like Aspen HYSYS and ChemCAD are often used to design and optimize reactive distillation processes for ester production. scispace.comresearchgate.net

Heterogeneous Catalysis Development for Sustainable Synthesis

The shift from traditional homogeneous catalysts to heterogeneous systems represents a significant advancement in the sustainable production of this compound. Heterogeneous catalysts offer distinct advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion issues. mdpi.com

Design and Performance Evaluation of Supported Catalysts (e.g., Nano-Anatase, Bio-Hydroxyapatite)

The design of effective supported heterogeneous catalysts is crucial for optimizing the esterification of oleic acid with isopropanol (B130326). The choice of support material and the active catalytic species significantly influences the catalyst's performance, including its activity, selectivity, and stability.

Recent research has explored the use of various materials as catalyst supports. For instance, a β/Al-MCM-41 molecular sieve has demonstrated excellent catalytic activity and stability in the esterification of oleic acid with short-chain alcohols, including isopropanol. scirp.org This catalyst's performance is attributed to its well-defined porous structure and strong acid sites. scirp.org Another study utilized a novel ZrO2/Al2O3 catalyst for the esterification of oleic acid with ethanol, achieving a high conversion rate of 90.5% under optimized conditions. researchgate.netnih.gov

While specific data on nano-anatase and bio-hydroxyapatite for this compound synthesis is limited in the provided search results, the principles of supported catalysis are broadly applicable. Nano-anatase (a crystalline form of TiO2) offers a high surface area and has been investigated for various catalytic applications. Bio-hydroxyapatite, derived from biological sources, presents a sustainable and biocompatible support option. The performance of such catalysts would depend on factors like the dispersion of active sites, surface acidity, and pore size distribution.

Below is an interactive data table summarizing the performance of different heterogeneous catalysts in the esterification of oleic acid.

| Catalyst | Alcohol | Oleic Acid Conversion (%) | Temperature (°C) | Catalyst Loading (wt%) | Molar Ratio (Alcohol:Acid) |

|---|---|---|---|---|---|

| β/Al-MCM-41 | Isopropanol | >60% (after 5 cycles) | Not specified | Not specified | Not specified |

| ZrO2/Al2O3 | Ethanol | 90.5 | 70 | 4 | 10:1 |

| PW/UiO/CNTs-OH | Methanol (B129727) | 92.9 | 68.8 | 6.54 | 14.27:1 |

| Amberlyst 15 Wet | Ethanol | Not specified | Not specified | Not specified | Not specified |

Note: The data for β/Al-MCM-41 reflects its stability after multiple uses. scirp.org Data for ZrO2/Al2O3 researchgate.netnih.gov and PW/UiO/CNTs-OH mdpi.com are for single-run experiments under optimized conditions. The specific conversion for Amberlyst 15 Wet was not quantified in the provided text but was noted as a good catalyst. scielo.br

Recyclability and Reusability Studies of Catalytic Systems

A key advantage of heterogeneous catalysts is their potential for recycling and reuse, which is critical for developing economically viable and sustainable processes. Studies have demonstrated the successful reuse of various catalytic systems in the esterification of oleic acid.

For example, the β/Al-MCM-41 catalyst maintained a conversion rate of over 60% even after being reused for five cycles in the esterification of oleic acid. scirp.org The catalyst was recovered by simple filtration and drying. scirp.org Similarly, a Brönsted–Lewis solid acid catalyst, PW/UiO/CNTs-OH, retained a methyl oleate yield of 82.3% after four cycles. mdpi.com The ZrO2/Al2O3 catalyst also exhibited good reusability, highlighting its potential for sustainable biodiesel production. researchgate.netnih.gov

These studies underscore the importance of catalyst stability and the development of robust materials that can withstand reaction conditions over multiple cycles without significant loss of activity.

Mechanisms of Heterogeneous Catalytic Action in this compound Synthesis

The synthesis of this compound via heterogeneous catalysis typically follows a Langmuir-Hinshelwood or Eley-Rideal mechanism. In the esterification of oleic acid, the reaction mechanism involves the activation of the reactants on the catalyst surface.

For solid acid catalysts, the reaction is generally believed to proceed through the protonation of the carboxylic acid (oleic acid) by a Brønsted acid site on the catalyst surface. This is followed by a nucleophilic attack of the alcohol (isopropanol) to form a tetrahedral intermediate. Finally, the elimination of a water molecule and the catalyst regenerates the active site and yields the ester product, this compound. The acidity of the catalyst plays a crucial role, with stronger acid sites generally leading to higher catalytic activity. scirp.org

Kinetic studies on the esterification of oleic acid with methanol using a β/Al-MCM-41 catalyst indicated a reaction order of 1.97 and an activation energy of 50.01 kJ/mol. scirp.org Another study on the esterification of myristic acid with isopropanol using p-toluene sulfonic acid as a catalyst found that the reaction follows first-order kinetics for all components. researchgate.net The activation energy for this reaction was calculated to be 54.2 kJ mol−1. researchgate.net

Valorization of Renewable Feedstocks for this compound Synthesis

The production of this compound is intrinsically linked to the valorization of renewable feedstocks, which aligns with the principles of a circular economy and sustainable development. nih.gov The primary renewable feedstock for this ester is oleic acid, a monounsaturated fatty acid.

Utilization of Oleic Acid from Palm, Olive, and Canola Oils

Oleic acid is abundantly found in various vegetable oils, making them a key resource for the synthesis of this compound. wikipedia.org Palm oil, olive oil, and canola oil are significant sources of oleic acid. atamanchemicals.com

The following table details the approximate oleic acid content in various oils.

| Oil Source | Approximate Oleic Acid Content (%) |

|---|---|

| Olive Oil | ~80 |

| Canola Oil (High-Oleic) | 70 |

| Pecan Oil | 59-75 |

| Macadamia Oil | 60 |

| Sunflower Oil | 20-80 |

| Peanut Oil | 36-67 |

| Sesame Oil | 40 |

| Grape Seed Oil | 15-20 |

| Poppy Seed Oil | 14 |

Source: atamanchemicals.com

Sustainable Sourcing and Bio-based Production Paradigms

Sustainable sourcing of oleic acid is paramount for the environmentally friendly production of this compound. This involves utilizing oils from non-edible sources or from crops grown on non-arable land to avoid competition with food production. nih.gov

An emerging and promising approach is the use of microbial oils from oleaginous yeasts. semanticscholar.org These microorganisms can accumulate high levels of lipids, often rich in oleic acid, and can be cultivated on various waste streams, offering a sustainable and circular production model. semanticscholar.org For instance, a study on oleaginous yeasts isolated from the Mount Makiling Forest Reserve in the Philippines identified a strain of Rhodotorula that produces oil with a high content of oleic acid. semanticscholar.org This highlights the potential of microbial biotechnology to provide a sustainable and consistent supply of oleic acid for industrial applications. semanticscholar.org

The development of bio-based production paradigms also extends to the entire process, including the use of green solvents and energy-efficient separation techniques. nih.gov The integration of reaction and separation, such as in pervaporation-assisted esterification, can enhance yield and reduce energy consumption. scielo.br

Synthesis and Characterization of Novel this compound Derivatives

The unique structure of this compound allows for a variety of chemical modifications, leading to the development of new derivatives with tailored properties.

Formation of Alpha-Hydroxy Ethers from this compound

A notable area of study involves the synthesis of α-hydroxy ethers from this compound. This process typically begins with the epoxidation of the double bond in isopropyl oleate. researchgate.netresearchgate.net The resulting epoxidized compound is then treated with various alcohols in the presence of an acid catalyst, such as sulfuric acid, to yield a series of α-hydroxy ethers. researchgate.netlookchem.com

This reaction involves a ring-opening of the epoxide, leading to the formation of the α-hydroxy ether. researchgate.netresearchgate.net The structure of the resulting ethers can be confirmed using analytical techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR). researchgate.net The synthesis of these derivatives has been explored as a strategy to improve the low-temperature properties of fatty compounds. researchgate.net

One of the most promising derivatives from this research is isopropyl 9(10)-(2-ethylhexoxy)-10(9)-hydroxystearate, which exhibits a cloud point of -23°C and a pour point of -24°C. researchgate.net

Introduction of Bulky Moieties to Modify Performance Characteristics

The introduction of bulky or branched moieties into the structure of this compound is a key strategy for modifying its performance characteristics, particularly its low-temperature properties. researchgate.netsrce.hr This structural alteration disrupts the orderly packing of molecules at low temperatures, which can inhibit crystallization and lower the crystallization onset temperature. researchgate.net

The synthesis of α-hydroxy ethers, as previously discussed, is one method of introducing these bulky groups. researchgate.net The rationale behind this approach is that the branching creates steric hindrance, which interferes with the alignment of the long-chain esters, thereby improving their cold flow properties. srce.hr Research has shown that diesters with bulky moieties can have a minor, yet measurable, effect on cloud point and pour point. aidic.it

Isopropylation as a Chemical Modification Strategy for Unsaturated Lipids

Isopropylation is a chemical modification technique that has been investigated as a means to improve the properties of unsaturated lipids, including those found in vegetable oils. nih.govrsc.org

Isopropylation of Vegetable Oils (e.g., Regular and High Oleic Soybean Oil)

Researchers have applied isopropylation to both regular soybean oil (RSO) and high oleic soybean oil (HOSO) to enhance their thermal and oxidative stability. nih.govrsc.orgresearchgate.net This modification is particularly relevant for applications like bio-based lubricants, where stability at higher temperatures is crucial. nih.govrsc.orgresearchgate.net The process involves converting the carbon-carbon double bonds in the fatty acid chains to single bonds through the addition of an isopropyl group. nih.govrsc.orgresearchgate.net

Investigation of Molecular Structural Changes due to Isopropylation

The isopropylation process fundamentally alters the molecular structure of the lipids. The conversion of double bonds to single bonds is a key transformation that enhances oxidation resistance, as unsaturated sites are prone to oxidation. nih.gov This structural change also introduces branching at the site of the former double bond. nih.gov The addition of the isopropyl group improves the cold flow properties of the oil because the flexibility of the resulting single bonds hinders efficient molecular packing. nih.gov Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and NMR are employed to confirm these structural modifications. nih.govrsc.orgresearchgate.net

Derivatization for Enhanced Oxidation Resistance

A primary motivation for the isopropylation of unsaturated lipids is to improve their resistance to oxidation. nih.govresearchgate.net Unsaturated fatty acids are susceptible to oxidation, which can degrade the quality and performance of the oil. nih.govnih.gov By converting the double bonds to more stable single bonds, the isopropylation process significantly enhances the oxidative stability of the lipid. nih.gov This has been demonstrated in studies on high oleic soybean oil, where the modified oil showed improved oxidation stability. nih.govresearchgate.net

| Vegetable Oil | Modification | Key Finding | Reference |

| Regular Soybean Oil (RSO) | Isopropylation | 35% reduction in wear volume at room temperature and 15% at high temperature. | rsc.org |

| High Oleic Soybean Oil (HOSO) | Isopropylation | Approximately 10% reduction in wear volume at both room and high temperatures. | rsc.org |

| High Oleic Soybean Oil (HOSO) | Isopropylation | Improved oxidation stability and decreased pour point. | nih.gov |

Advanced Analytical Chemistry and Spectroscopic Characterization in Propan 2 Yl Octadec 9 Enoate Research

Chromatographic Methodologies for Analysis and Separation

Chromatography is indispensable for the analysis of Propan-2-yl octadec-9-enoate (B1201768), providing powerful tools for separation and quantification. Different chromatographic techniques are utilized depending on the specific analytical goal, from routine purity checks to the complex separation of isomers.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for assessing the purity and performing quantitative analysis of Propan-2-yl octadec-9-enoate. Due to the compound's volatility, GC allows for efficient separation from non-volatile impurities and other fatty acid esters.

For quantitative analysis, a direct, derivatization-free GC-FID method is often preferred for its simplicity and robustness. The method's validation typically includes specificity, linearity, precision, accuracy, and sensitivity to ensure reliable and routine analysis. Isopropanol (B130326) is often selected as a suitable solvent for sample preparation, enhancing chromatographic profiles. A key aspect of method development is the optimization of parameters to achieve good separation of this compound from related fatty acids and potential process-related impurities.

Key Research Findings:

Column Selection: Capillary columns with polar stationary phases, such as those modified with nitroterephthalic acid polyethylene (B3416737) glycol (e.g., DB-FFAP), are effective for separating a wide range of fatty acids and their esters.

Method Validation: Validated GC-FID methods demonstrate high reliability for the quantification of oleic acid and its derivatives, making them suitable for quality control in pharmaceutical and industrial applications. fda.gov

Evaporation Studies: GC has been successfully used to demonstrate that even in frequently opened containers, the evaporation of isopropyl alcohol from solutions is not significant, highlighting the stability of such preparations and the reliability of GC for their analysis. rsc.org

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-FFAP (30 m x 0.32 mm I.D.) | fda.gov |

| Carrier Gas | Helium or Nitrogen | ebi.ac.ukyoutube.com |

| Inlet Temperature | 250°C | youtube.com |

| Detector | Flame Ionization Detector (FID) | fda.gov |

| Detector Temperature | 250°C | youtube.com |

| Oven Program | Initial hold at 150°C, ramp 5°C/min to 250°C, hold | youtube.com |

| Sample Solvent | Isopropanol | fda.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that couples the separation capabilities of GC with the detection and identification power of mass spectrometry. hmdb.ca It is the cornerstone for the structural elucidation of this compound and the definitive identification of trace-level impurities. hmdb.canih.gov

As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting fragmentation pattern is a unique "fingerprint" that allows for unambiguous identification by comparing it to spectral libraries (e.g., NIST) or by interpreting the fragmentation logic. hmdb.canih.gov This is essential for confirming the ester's identity and for characterizing unknown peaks in the chromatogram, which could be isomers, degradation products, or contaminants from the manufacturing process. nih.govhmdb.cadocbrown.info High-resolution accurate mass spectrometry (HRAMS) can further provide elemental composition, enhancing confidence in identification. nih.gov

Key Research Findings:

Impurity Profiling: GC-MS is a mandatory step in pharmaceutical manufacturing for profiling impurities in starting materials and final products, capable of detecting volatile and semi-volatile chemicals at low levels. nih.gov

Structural Confirmation: The technique is routinely used to identify fatty acids and their esters in complex mixtures, with mass spectra providing definitive structural information. hmdb.ca

Versatility: GC-MS methods are adaptable for analyzing a wide range of samples, from pharmaceutical ingredients to environmental pollutants and food contaminants. hmdb.ca

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly valuable for the analysis of less volatile compounds or thermally sensitive samples. spectra-analysis.com For this compound, reversed-phase HPLC (RP-HPLC) is the most common mode used for purity determination and the separation of related esters.

In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Separation is based on hydrophobicity; this compound, being a long-chain ester, is well-retained and can be separated from more polar impurities. The separation of fatty acids depends on both chain length and the degree of unsaturation. spectra-analysis.com HPLC is also capable of separating isomers, although this can be challenging and may require specialized columns or conditions. atamanchemicals.compjoes.com

Key Research Findings:

Simultaneous Analysis: RP-HPLC methods have been developed to simultaneously separate monoacylglycerols, free fatty acids, and various fatty acid esters (methyl and ethyl), demonstrating the technique's utility for complex lipid mixtures. optica.org

Isomer Separation: While challenging, coupling HPLC columns to extend the separation length can significantly improve the resolution of fatty acid ester isomers. atamanchemicals.com

Preparative Scale: A major advantage of HPLC is its applicability for micropreparative purposes, allowing for the isolation of pure fractions of this compound or its isomers for further analysis by other techniques like NMR or MS. spectra-analysis.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | optica.org |

| Mobile Phase | Gradient elution with Acetonitrile/Water mixtures | spectra-analysis.com |

| Detection | UV (for derivatized esters) or Refractive Index (RI) | spectra-analysis.comresearchgate.net |

Gel Permeation Chromatography (GPC), a subset of Size-Exclusion Chromatography (SEC), separates molecules based on their size or hydrodynamic volume in solution. docbrown.info Its primary application in the context of this compound research is the detection and quantification of oligomers or polymers that may form during synthesis or upon storage due to polymerization reactions at the double bond.

The sample is passed through a column packed with porous gel beads. Larger molecules (oligomers) cannot enter the pores and thus elute first, while smaller molecules like the this compound monomer can penetrate the pores, resulting in a longer retention time. docbrown.info This technique is crucial for assessing the stability and purity of the final product, especially when used in applications where high monomer purity is required. GPC is widely used for analyzing polymer samples to determine their molecular weights and distributions. docbrown.info

Key Research Findings:

Group Separation: GPC has been effectively used to achieve quantitative group separation of fatty acid methyl esters from resin acid methyl esters, simplifying subsequent GC analysis. np-mrd.orgspectrabase.com

Methodology: GPC methods for analyzing esters often use solvents like tetrahydrofuran (B95107) (THF) as the mobile phase and refractive index (RI) detection. researchgate.netresearchgate.net

Monograph Methods: The United States Pharmacopeia (USP) has incorporated GPC methods for the analysis of related esters and impurities in compounds like sorbitan (B8754009) monooleate, demonstrating its acceptance as a standard analytical technique. researchgate.net

The separation of positional and geometric (cis/trans) isomers of unsaturated fatty acid esters like this compound is a significant analytical challenge. Silver ion chromatography (Ag+-HPLC) is a powerful specialized technique that excels at this task. researchgate.net

This technique utilizes a stationary phase impregnated with silver ions. The separation mechanism is based on the reversible formation of charge-transfer complexes between the silver ions and the π-electrons of the double bonds in the oleate (B1233923) chain. libretexts.org The strength of this interaction, and thus the retention time, is influenced by the number, geometry, and position of the double bonds.

Number of Double Bonds: Retention increases with the number of double bonds.

Geometry: Cis isomers, being less sterically hindered, interact more strongly with the silver ions and are retained longer than their corresponding trans isomers. libretexts.org

Position: The position of the double bond along the acyl chain also affects retention, allowing for the separation of positional isomers. libretexts.org

Key Research Findings:

High Resolution: Ag+-HPLC can provide clear separation of complex mixtures of fatty acid isomers into groups based on their geometric configuration (e.g., trans,trans; cis,trans; cis,cis).

Hyphenated Techniques: Silver ion chromatography is often used as a preparative step, with the isolated fractions being subsequently analyzed by GC-MS to confirm the identity of the separated isomers. researchgate.net

Mobile Phase: The technique can be performed by adding a silver salt to the mobile phase during a conventional reversed-phase HPLC separation, though this is less common due to potential effects on the equipment.

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound. These methods are non-destructive and are fundamental for structural confirmation and characterization. docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR provides information on the chemical environment of the hydrogen atoms. For this compound, characteristic signals would include the methine proton of the isopropyl group, the two methyl groups of the isopropyl moiety, the vinyl protons of the C=C double bond, the α-methylene protons adjacent to the carbonyl group, and the long aliphatic chain protons. researchgate.net The integration of these signals confirms the ratio of protons in the molecule.

¹³C NMR: Carbon-13 NMR reveals the number of non-equivalent carbon atoms in the molecule. pjoes.com Distinct signals are observed for the carbonyl carbon, the two olefinic carbons, the carbons of the isopropyl group, and the various carbons of the long octadecenoyl chain. The large chemical shift range of ¹³C NMR is a powerful tool for structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by several key absorption bands:

A strong absorption peak around 1735-1750 cm⁻¹ , which is characteristic of the C=O stretching vibration of the ester carbonyl group.

Absorptions around 2850-2960 cm⁻¹ corresponding to the C-H stretching vibrations of the aliphatic methylene (B1212753) and methyl groups.

A peak around 3000-3010 cm⁻¹ for the =C-H stretching of the alkene group.

A characteristic C-O stretching vibration between 1100-1250 cm⁻¹ , confirming the ester linkage. researchgate.net

A peak around 1650 cm⁻¹ for the C=C stretching, which is often weak.

FTIR is particularly useful for monitoring the conversion of oleic acid to its ester during synthesis, marked by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the strong ester C=O stretch.

Mass Spectrometry (MS): As discussed under GC-MS, mass spectrometry provides the molecular weight and structural information based on fragmentation patterns. For this compound (Molecular Weight: 324.5 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak (M+) at m/z 324, although it may be weak. spectra-analysis.com Key fragments arise from cleavages characteristic of esters and long-chain alkenes, including:

Cleavage next to the carbonyl group.

Loss of the isopropyl group or isopropoxy group.

A series of fragment ions separated by 14 mass units (-CH₂-), characteristic of the long alkyl chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation at specific wavenumbers. The FT-IR spectrum of this compound reveals key absorptions characteristic of a long-chain unsaturated ester.

The most prominent feature in the spectrum is a strong, sharp absorption band typically observed in the range of 1735-1750 cm⁻¹ . This peak is unequivocally assigned to the carbonyl (C=O) stretching vibration of the ester functional group. The intensity and position of this band are highly indicative of the ester linkage.

Another significant set of peaks arises from the stretching vibrations of the carbon-hydrogen bonds within the molecule's extensive alkyl chain. Strong absorptions are typically found between 2850 cm⁻¹ and 3000 cm⁻¹ . Specifically, the asymmetric and symmetric stretching vibrations of the methylene (-CH₂) groups appear around 2925 cm⁻¹ and 2855 cm⁻¹ , respectively.

The presence of the carbon-carbon double bond (C=C) in the oleate chain is confirmed by a weaker absorption band around 1650-1655 cm⁻¹ . The cis-configuration of this double bond is further suggested by a characteristic C-H out-of-plane bending vibration around 720-725 cm⁻¹ .

Finally, the ester functionality is further supported by the presence of C-O stretching vibrations. A strong band corresponding to the C-O-C asymmetric stretching of the ester is typically observed in the region of 1170-1250 cm⁻¹ .

Table 1: Characteristic FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2925 | Asymmetric C-H Stretch | Methylene (-CH₂) |

| ~2855 | Symmetric C-H Stretch | Methylene (-CH₂) |

| ~1740 | C=O Stretch | Ester Carbonyl |

| ~1655 | C=C Stretch | Alkene |

| ~1170 | Asymmetric C-O-C Stretch | Ester |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D HSQC) for Detailed Molecular Structure Elucidation

NMR spectroscopy provides unparalleled insight into the molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the different types of protons and their neighboring atoms.

Olefinic Protons: The two protons on the cis-double bond of the oleate chain typically appear as a multiplet in the downfield region, around 5.34 ppm .

Isopropyl Methine Proton: The single proton of the methine group (-CH) in the isopropyl moiety is expected to appear as a multiplet around 4.9-5.1 ppm , split by the six adjacent methyl protons.

Methylene Protons Alpha to Carbonyl: The two protons on the carbon adjacent to the ester's carbonyl group (-CH₂-COO) typically resonate around 2.2-2.3 ppm as a triplet.

Allylic Protons: The four protons on the carbons adjacent to the double bond (-CH₂-C=C) are found around 2.0 ppm .

Alkyl Chain Protons: The numerous methylene protons of the long alkyl chain produce a large, broad signal between 1.2 and 1.4 ppm .

Isopropyl Methyl Protons: The six equivalent protons of the two methyl groups (-CH₃) of the isopropyl moiety are expected to appear as a doublet around 1.2 ppm .

Terminal Methyl Protons: The three protons of the terminal methyl group of the oleate chain resonate as a triplet at approximately 0.88 ppm .

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is the most deshielded, appearing significantly downfield around 173 ppm .

Olefinic Carbons: The two carbons of the C=C double bond are found in the range of 129-131 ppm .

Isopropyl Methine Carbon: The methine carbon of the isopropyl group (-O-CH) typically resonates around 67-69 ppm .

Methylene and Methyl Carbons: The various methylene carbons of the long alkyl chain appear in the range of 22-35 ppm . The two equivalent methyl carbons of the isopropyl group are expected around 21-22 ppm , and the terminal methyl carbon of the oleate chain is found at approximately 14 ppm .

2D HSQC (Heteronuclear Single Quantum Coherence) Spectroscopy: This two-dimensional NMR technique correlates the chemical shifts of directly bonded proton and carbon atoms, providing definitive assignments. An HSQC spectrum of this compound would show cross-peaks connecting the signals in the ¹H and ¹³C spectra, confirming which protons are attached to which carbons. For instance, a cross-peak would be observed between the proton signal at ~5.34 ppm and the carbon signals around 129-131 ppm, confirming the C-H bonds of the olefinic group. Similarly, correlations would be seen for each C-H bond in the molecule, solidifying the structural assignment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Proton Environment | ¹H Chemical Shift (ppm) | Carbon Environment | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Terminal -CH₃ | ~0.88 (t) | Terminal -CH₃ | ~14 |

| Isopropyl -CH(CH₃)₂ | ~1.2 (d) | Isopropyl -CH(CH₃)₂ | ~22 |

| -(CH₂)n- | ~1.2-1.4 (m) | -(CH₂)n- | ~22-32 |

| Allylic -CH₂- | ~2.0 (m) | Allylic -CH₂- | ~27 |

| α to C=O -CH₂- | ~2.2-2.3 (t) | α to C=O -CH₂- | ~34 |

| Isopropyl -CH- | ~4.9-5.1 (septet) | Isopropyl -CH- | ~68 |

| Olefinic -CH=CH- | ~5.34 (m) | Olefinic -CH=CH- | ~130 |

Raman Spectroscopy for Vibrational Fingerprinting and Biochemical Characterization

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for characterizing the hydrocarbon backbone and the double bond of this compound.

Key features in the Raman spectrum include:

A strong peak around 1656 cm⁻¹ corresponding to the C=C stretching vibration of the cis-double bond. The intensity of this peak is often used to quantify the degree of unsaturation in fatty acid derivatives.

A band near 1440 cm⁻¹ is assigned to the CH₂ scissoring deformation , which is characteristic of the long alkyl chain.

A peak at approximately 1301 cm⁻¹ arises from CH₂ twisting and wagging modes .

The C-C skeletal stretching vibrations of the alkyl chain produce a series of peaks in the 1060-1130 cm⁻¹ region.

The region between 2800 cm⁻¹ and 3010 cm⁻¹ is dominated by strong C-H stretching vibrations. The =C-H stretching of the olefinic protons can be observed as a distinct peak around 3006 cm⁻¹ .

Table 3: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3006 | =C-H Stretch | Alkene |

| ~2854 | Symmetric C-H Stretch | Methylene (-CH₂) |

| ~1656 | C=C Stretch | Alkene |

| ~1440 | CH₂ Scissoring | Methylene (-CH₂) |

Mass Spectrometry for Molecular Identification

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. For this compound (molecular weight: 324.55 g/mol ), the molecular ion peak [M]⁺ at m/z 324 would be expected, although it may be of low intensity due to the molecule's susceptibility to fragmentation.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for long-chain esters include cleavage at the ester linkage and within the alkyl chain. The most abundant fragment ions for isopropyl oleate are typically observed at:

m/z 55: Often the base peak, corresponding to a C₄H₇⁺ fragment from the hydrocarbon chain.

m/z 69: A C₅H₉⁺ fragment.

m/z 83: A C₆H₁₁⁺ fragment.

Other significant fragments can arise from cleavage alpha to the carbonyl group and McLafferty rearrangements. The fragmentation pattern serves as a molecular fingerprint that can be compared to spectral libraries for confirmation.

Table 4: Prominent Fragment Ions in the EI-MS of this compound

| m/z | Putative Fragment |

|---|---|

| 324 | [C₂₁H₄₀O₂]⁺ (Molecular Ion) |

| 83 | [C₆H₁₁]⁺ |

| 69 | [C₅H₉]⁺ |

Compact Mass Spectroscopy (CMS) for Molecular Weight Confirmation

Compact mass spectrometers offer a more streamlined and accessible approach to mass analysis, often used for rapid confirmation of molecular weight. Employing soft ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), CMS minimizes fragmentation compared to EI-MS. When analyzing this compound with a compact mass spectrometer, the primary goal is the unambiguous detection of the molecular ion.

Using ESI in positive ion mode, the compound is likely to be detected as the protonated molecule [M+H]⁺ at m/z 325.3 . Alternatively, adducts with sodium [M+Na]⁺ at m/z 347.3 or potassium [M+K]⁺ at m/z 363.3 may be observed, depending on the sample preparation and the purity of the solvents used. The detection of these ions provides strong and direct confirmation of the molecular weight of this compound.

This compound as a Component in Bio-Lubricant Formulations

Derived from renewable resources, this compound is investigated as a biodegradable and environmentally benign alternative to conventional mineral oil-based lubricants. Its efficacy is rooted in its favorable combination of lubricity, thermal stability, and low-temperature performance.

Tribology, the science of interacting surfaces in relative motion, is a critical area of research for this compound. Studies have demonstrated that this compound is an effective lubricant with notable friction and wear-reducing characteristics. Reciprocating tribometer tests have quantified its performance, showing significant improvements over conventional lubricants. Research indicates that it can reduce wear volume by up to 35% compared to standard lubricants. Furthermore, it maintains its chemical structure and lubrication capabilities under thermal stress, proving effective in high-temperature applications up to 180°C.

Below is a summary of key tribological performance metrics for this compound.

| Performance Metric | Result | Conditions |

| Friction Reduction Coefficient | 86.57% | Room Temperature |

| Wear Volume Reduction | Up to 35% | Compared to conventional lubricants |

| High-Temperature Stability | Effective up to 180°C | Extended duration hot rolling tests |

The strong tribological performance of this compound is largely attributed to its ability to provide effective boundary lubrication. In this lubrication regime, the lubricating fluid film is thin, and surface protection is provided by a molecular layer adsorbed onto the interacting surfaces. The long, unsaturated oleate chain of the molecule forms a durable film that prevents direct metal-to-metal contact, thereby reducing friction and preventing wear even under high loads and low speeds where a full hydrodynamic film cannot be maintained.

The performance of lubricants in cold climates is a critical design parameter. This compound has been investigated for its role in improving the low-temperature performance of lubricant and fuel blends. smolecule.com It functions as a pour point depressant and cold flow improver by modifying the crystallization of paraffin waxes that can form in oils at low temperatures. smart-oil.com By interfering with the formation of a large, interlocking wax crystal lattice, it helps maintain the fluidity of the oil at temperatures below its normal pour point, ensuring proper circulation and preventing filter plugging. smolecule.com This makes it a valuable additive for enhancing the cold flow properties of biodiesel and other industrial fluids. smolecule.com

This compound also functions as a viscosity modifier in lubricant formulations. atamanchemicals.com Its own viscosity profile and excellent solvency allow it to be blended with a wide range of oils to achieve a desired viscosity for specific applications. atamanchemicals.com As a low-viscosity synthetic ester, it can be incorporated into semi-synthetic and synthetic metalworking fluids to enhance lubricity in demanding service environments. smart-oil.com

The kinematic viscosity of this compound at standard temperatures is detailed in the table below. smart-oil.com

| Temperature | Kinematic Viscosity |

| 40°C | 6.3 cSt |

| 100°C | 2.1 cSt |

The lubricating properties of this compound are intrinsically linked to its molecular structure. As a fatty acid ester, its performance is governed by several key features:

The Long Fatty Acid Chain : The C18 oleic acid backbone provides a long, non-polar chain that adheres well to metal surfaces, forming a protective lubricating film.

The Ester Group : The polar ester head group (COO) promotes surface adhesion, which is crucial for forming a stable boundary layer.

The Isopropyl Group : The branched nature of the isopropyl alcohol component contributes to the compound's good low-temperature fluidity and hydrolytic stability, which is a measure of its resistance to breaking down in the presence of water. smart-oil.comzslubes.com

This combination of a long, flexible fatty acid chain and a branched ester group results in a molecule with excellent lubricity, good thermal stability, and favorable low-temperature characteristics.

Research on this compound as an Industrial Solvent

Beyond its applications in lubrication, this compound is recognized for its utility as an industrial solvent. knowde.com Its good solvency powers allow it to dissolve a wide range of materials. smart-oil.comatamanchemicals.com It is used as a solvent and process oil in various industrial settings. smart-oil.com Its properties as a fatty acid ester make it compatible with a broad spectrum of oils and surfactants. atamanchemicals.com In cosmetic and pharmaceutical formulations, it functions as a solvent and a penetration enhancer, improving the delivery of active ingredients.

An in-depth analysis of the chemical compound this compound, commonly known as isopropyl oleate, reveals its significant and varied applications across materials science, industrial engineering, and energy research. This article explores the compound's role as a versatile solvent, a key component in the development of environmentally friendly technologies, and its impact on biofuel and polymer sciences.

Environmental Fate, Biodegradation, and Sustainability Research of Propan 2 Yl Octadec 9 Enoate

Mechanisms and Pathways of Biodegradation in Environmental Systems

Isopropyl oleate (B1233923) is recognized as a readily biodegradable substance. atamanchemicals.com Its degradation in environmental systems is primarily a biological process mediated by microorganisms. The principal mechanism involves enzymatic hydrolysis followed by the catabolism of its constituent components.

The initial and rate-limiting step in the biodegradation of isopropyl oleate is the cleavage of the ester bond. This reaction is catalyzed by extracellular lipase (B570770) enzymes secreted by a wide range of bacteria and fungi. arcjournals.org This hydrolysis yields oleic acid and isopropyl alcohol.

Oleic Acid Pathway: Once liberated, oleic acid, a long-chain fatty acid, is transported into microbial cells. Inside the cell, it undergoes degradation through the well-established β-oxidation cycle. researchgate.netnih.gov This metabolic process systematically shortens the fatty acid chain by two carbon atoms per cycle, producing acetyl-CoA. nih.govwikipedia.org The acetyl-CoA then enters the citric acid cycle (TCA cycle) to generate energy (ATP) and cellular building blocks for the microorganism. wikipedia.org

Isopropyl Alcohol Pathway: Isopropyl alcohol is a small, water-soluble molecule that is also readily biodegraded by various microorganisms. Acclimated mixed cultures from environments such as sewage treatment plants have demonstrated the ability to utilize isopropyl alcohol as a sole carbon and energy source. researchgate.net The degradation pathway typically involves oxidation to acetone (B3395972), which is then further metabolized.

Research has confirmed the susceptibility of oleate esters to microbial degradation. A study utilizing a pure culture of Pseudomonas aeruginosa demonstrated that isopropyl oleate could serve as a carbon source, supporting microbial growth. tdl.org Similarly, bacteria such as Lysinibacillus sphaericus have been shown to effectively degrade fatty acids present in oily wastewater, indicating the widespread capability of environmental microbes to break down these molecules. arcjournals.orgarcjournals.org

Environmental Impact Assessments of Fatty Ester Production and Use

The environmental impact of fatty acid esters like isopropyl oleate is multifaceted, encompassing both the production process and the use phase. While derived from renewable resources, their manufacturing is not without environmental consequences. abiosus.org

Key environmental considerations in the production of fatty acid esters include:

Raw Material Sourcing: The most significant environmental impacts are often associated with the agricultural production of the feedstock (vegetable oils or animal fats). mpob.gov.my For instance, if palm oil is used as the source of oleic acid, its production can be linked to deforestation, biodiversity loss, and significant greenhouse gas emissions. stearic-acid.net

Energy Consumption: Traditional chemical synthesis processes often require high temperatures and pressures, leading to substantial energy consumption and associated greenhouse gas emissions. stearic-acid.net

Chemical Usage and Waste: Chemical catalysis can involve the use of hazardous substances and generate waste by-products that require proper treatment and disposal to prevent soil and water contamination. stearic-acid.net

During the use phase, fatty acid esters are often employed as biofuels (biodiesel), lubricants, and solvents, where they can offer environmental benefits over their petroleum-based counterparts. iea-amf.org For example, biodiesel, which consists of fatty acid methyl esters (FAME), generally produces lower emissions of particulate matter, hydrocarbons, and carbon monoxide compared to conventional diesel. wikipedia.org However, an increase in nitrogen oxide (NOx) emissions is often observed. iea-amf.orgresearchgate.net

Research on Life Cycle Assessment (LCA) for Sustainable Oleochemical Manufacturing

Life Cycle Assessment (LCA) is a standardized, comprehensive methodology used to evaluate the environmental impacts of a product throughout its entire life, from raw material extraction to final disposal. lca-net.comreagens-group.com Governed by ISO standards 14040 and 14044, LCA provides a scientific basis for assessing the sustainability of oleochemicals like isopropyl oleate. lca-net.commdpi.com

LCA studies in the oleochemical sector consistently highlight that the agricultural phase (feedstock production) is the largest contributor to most environmental impact categories, including global warming potential, land use, and water consumption. mpob.gov.my A cradle-to-gate LCA of palm-based fatty acids produced in Malaysia found that greenhouse gas emissions ranged from 1.39 to 9.43 kg CO2 equivalent per kg of fatty acid, with the majority of the impact originating from the cultivation of oil palms. mpob.gov.my

Development of Eco-compatible Production Processes and Materials

In response to the environmental impacts associated with conventional oleochemical manufacturing, significant research has focused on developing greener and more sustainable production processes for fatty acid esters.

A primary area of innovation is the replacement of traditional acid/base catalysts with enzymatic catalysts (biocatalysts). ijoer.com The enzymatic synthesis of esters, often using immobilized lipases such as Candida antarctica Lipase B (CAL-B), offers several advantages: nih.govekb.eg

Mild Reaction Conditions: Enzymatic reactions proceed at much lower temperatures (typically 40-70°C) compared to chemical methods (180-220°C), drastically reducing energy consumption. ekb.eg

High Specificity: Lipases are highly selective, leading to fewer by-products and a purer final product, which simplifies downstream processing and purification. researchgate.net

Reduced Waste: Biocatalytic processes eliminate the need for harsh chemical catalysts and the subsequent neutralization and waste treatment steps. rsc.orgijoer.com

Enzyme Reusability: Immobilizing the enzyme on a solid support allows for its easy separation from the reaction mixture and reuse over multiple batches, improving process economics. nih.gov

Furthermore, sustainability is being enhanced through the use of alternative and waste feedstocks. advancedsciencenews.com Instead of relying solely on virgin vegetable oils, researchers are exploring the use of low-cost materials such as animal fats, used cooking oils, and industrial by-products like soapstocks for ester production. researchgate.netnih.gov This approach not only reduces the cost of raw materials but also supports a circular economy by valorizing waste streams. rsc.org Other advanced methods, such as ultrasound-assisted synthesis, are also being investigated to improve reaction efficiency under eco-friendly conditions. researchgate.net

Biochemical and Biological Roles in Non Human Systems Excluding Human Clinical Data

Natural Occurrence and Biosynthesis in Plant and Microbial Systems

Propan-2-yl octadec-9-enoate (B1201768), commonly known as isopropyl oleate (B1233923), is a fatty acid ester (FAE) formed from the esterification of oleic acid and isopropanol (B130326). smolecule.com While its components are widespread in nature, the direct natural occurrence of isopropyl oleate in plants and microorganisms is not extensively documented. However, the biological precursors and enzymatic capabilities for its synthesis are present in these systems.

Oleic acid is a ubiquitous monounsaturated fatty acid found in the triacylglycerols of numerous plant oils and microbial lipids. Oleaginous microorganisms, in particular, are capable of accumulating large quantities of lipids, often rich in oleic acid. researchgate.net Similarly, isopropanol can be produced by certain microorganisms through fermentation pathways. For instance, engineered strains of Clostridium and E. coli have been developed to produce isopropanol from simple sugars. nih.govresearchgate.net

The biosynthesis of fatty acid isopropyl esters (FAIPEs), including isopropyl oleate, has been successfully demonstrated in engineered microbial systems. A metabolic engineering strategy in Escherichia coli has enabled the production of FAIPEs directly from glucose. nih.gov This was achieved by co-expressing a series of genes to create a synthetic pathway that produces isopropanol and subsequently esterifies it with fatty acyl-CoAs, which are intermediates in the cell's fatty acid synthesis pathway. The key enzymatic step, the esterification, is catalyzed by an acyltransferase, such as a wax ester synthase/diacylglycerol acyltransferase (WS/DGAT). nih.gov In one study, this engineered pathway yielded up to 203.4 mg/L of FAIPEs, which constituted approximately 6.4% of the dry cell weight. nih.gov

The general biosynthesis of esters in microbes, such as yeasts and lactic acid bacteria, involves the condensation of an acyl-CoA with an alcohol. asm.org While this is more commonly associated with the production of acetate (B1210297) esters and ethyl esters that contribute to the flavor profiles of fermented foods, the fundamental enzymatic machinery could potentially synthesize other esters if the appropriate alcohol and acyl-CoA precursors are available.

Biosynthesis of Fatty Acid Isopropyl Esters (FAIPEs) in Engineered E. coli

| Parameter | Finding | Reference |

|---|---|---|

| Microorganism | Engineered Escherichia coli | nih.gov |

| Substrate | Glucose | nih.gov |

| Key Enzyme for Esterification | Wax Ester Synthase/Diacylglycerol Acyltransferase (WS/DGAT) | nih.gov |

| Product | Fatty Acid Isopropyl Esters (FAIPEs) | nih.gov |

| Max Yield | 203.4 mg/L | nih.gov |

| % of Dry Cell Weight | ~6.4% | nih.gov |

Comparative Studies with Related Glycerides and Fatty Acid Esters (e.g., Triolein (B1671897), Phospholipids)

The physicochemical behavior of propan-2-yl octadec-9-enoate can be understood by comparing it to structurally related lipids such as triolein (a triglyceride) and phospholipids, which are fundamental components of biological membranes.

Comparison with Triolein: Triolein is a triacylglycerol composed of a glycerol (B35011) backbone esterified with three oleic acid molecules. Both isopropyl oleate and triolein are neutral, non-polar lipids derived from oleic acid. However, their molecular structures lead to different physical properties and packing behaviors.

Molecular Structure and Polarity: Isopropyl oleate is a monoester with a single oleic acid chain attached to a small, branched alcohol. wikipedia.org Triolein is a larger, more voluminous molecule with three acyl chains. The ester group in isopropyl oleate provides a localized polar region, but the molecule is predominantly hydrophobic. Triolein's three ester groups are buried within the glycerol backbone.

Physical Properties: The branched isopropyl group in isopropyl oleate disrupts the orderly packing of the acyl chains more significantly than the linear glycerol backbone in triolein. This disruption leads to a lower melting point and better low-temperature fluidity for isopropyl oleate compared to many other fatty acid esters. smolecule.comresearchgate.net

Interfacial Behavior: In mixed monolayers at an air-water interface, both triolein and other neutral lipids like cholesteryl oleate are largely immiscible and can be expelled from the monolayer at higher surface pressures to form a separate bulk phase. nih.gov Isopropyl oleate, with its amphiphilic character, would also orient at such an interface, though its smaller size and single chain would result in different packing arrangements compared to the three-chained triolein.

Comparison with Phospholipids: Phospholipids are the primary structural components of biological membranes. phospholipid-research-center.com They are amphiphilic molecules with a polar phosphate-containing head group and two non-polar fatty acid tails. phospholipid-research-center.com

Amphiphilicity and Self-Assembly: Phospholipids are strongly amphiphilic and spontaneously self-assemble into bilayer structures (membranes) in aqueous environments. frontiersin.org this compound is also amphiphilic but to a much lesser extent. Its "head group" (the isopropyl ester) is only weakly polar compared to a phosphate (B84403) group, and it possesses only one acyl tail. Consequently, it does not form bilayers but can be incorporated into phospholipid membranes, where it acts as a modulator of membrane properties.

Effect on Membrane Structure: Free fatty acids like oleic acid can significantly alter the properties of phospholipid membranes, for example, by lowering the lamellar-to-hexagonal phase transition temperature. frontiersin.orgnih.gov As an esterified form of oleic acid, isopropyl oleate would partition into the hydrophobic core of a phospholipid bilayer. Its bulky, branched head group and single chain would disrupt the ordered packing of the phospholipid acyl chains, increasing membrane fluidity and permeability. This is analogous to how other small, hydrophobic or amphiphilic molecules affect membrane structure.

Structure-Function Relationships in Biological Systems

The biological and physicochemical functions of this compound are directly linked to its molecular structure, which features a long, unsaturated acyl chain and a branched ester group.

Branched Ester Group and Fluidity: The defining feature of isopropyl oleate is the isopropyl group attached to the oleate carboxyl group. This branched structure is crucial for its function. Unlike linear esters (e.g., methyl oleate or ethyl oleate), the branched isopropyl moiety creates steric hindrance that disrupts efficient intermolecular packing. researchgate.net This disruption weakens the van der Waals forces between adjacent molecules. The functional consequence is a significant improvement in low-temperature properties, such as a lower cloud point and pour point. smolecule.com This makes it suitable for applications like biodiesel, where maintaining fluidity in cold climates is essential. smolecule.com A schematic of the intermolecular interactions highlights that the two positively charged methyl groups on the isopropyl terminal attract negatively charged ester groups, influencing molecular arrangement. researchgate.net

Unsaturated Acyl Chain and Molecular Shape: The oleate component is an 18-carbon chain with a cis double bond at the ninth carbon. This cis-bond introduces a permanent kink in the acyl chain. taylorandfrancis.com Similar to the effect of the branched ester, this kink further prevents tight, crystalline packing of the molecules. nih.gov The combination of the branched head and the kinked tail results in a molecule with a disordered conformation, contributing to its liquid state at room temperature and its excellent fluidity.

Amphiphilic Character and Interfacial Activity: The ester linkage (-COO-) provides a polar region on an otherwise non-polar molecule. This modest amphiphilicity allows isopropyl oleate to act as a solvent, emollient, and dispersing agent. atamanchemicals.com In biological contexts, this structure enables it to interact with and partition into lipid structures like cell membranes. Its ability to fluidize the lipid bilayer and enhance the penetration of other molecules is a direct function of its structure, which disrupts the tight packing of membrane phospholipids.

Enzymatic Recognition: The structure of the ester bond and the adjoining fatty acid and alcohol groups determines its recognition and processing by enzymes. As discussed in section 8.2, the long oleoyl (B10858665) chain makes it a preferred substrate for lipases over esterases. nottingham.ac.uk Specific lipases may even exhibit selectivity based on the presence of the ∆9 double bond in the oleate chain. nottingham.ac.uk The branched isopropyl group will also influence the fit within the enzyme's active site, affecting the rate of catalysis.

Potential as a Bio-Surfactant in Non-Human Applications

The amphiphilic nature of this compound, arising from its polar ester head and long non-polar oleyl tail, gives it surfactant-like properties. While it is a weak surfactant on its own, it serves as a valuable component in surfactant formulations and as a precursor for more complex bio-surfactants, particularly in non-human industrial applications.

One significant application is in Enhanced Oil Recovery (EOR) . sasol.com Chemical EOR processes often utilize surfactants to reduce the interfacial tension (IFT) between trapped oil and the injection fluid (water) in a reservoir. oil-chem.com This reduction in IFT helps to mobilize the residual oil, allowing it to be extracted. Isopropyl oleate and related compounds can function as co-solvents or components of surfactant blends in these processes.

Research has demonstrated the synthesis of a novel bio-surfactant derived from isopropyl oleate for EOR applications. An "Ester of Isopropyl-Oleyl-Agarose (IOK)" was produced through the esterification of agarose (B213101) with oleic acid and isopropyl alcohol. This bio-surfactant showed promising results, achieving an interfacial tension of 3.21 dyne/cm, indicating its potential to effectively lower the IFT between water and crude oil. nih.gov Such algae-derived bio-surfactants are being explored as sustainable and environmentally friendlier alternatives to conventional chemical surfactants. nih.gov

In addition to specialized applications like EOR, the inherent properties of isopropyl oleate make it suitable for use as an industrial dispersing agent and emulsion stabilizer. smart-oil.com Its ability to reduce surface tension and stabilize mixtures of immiscible liquids is a key characteristic of surfactants. Its good solvency and low-temperature properties further enhance its utility as a process oil in various formulations. smart-oil.com

Surfactant-Related Properties and Applications of Isopropyl Oleate

| Property/Application | Description | Relevance |

|---|---|---|

| Emulsion Stabilizer | Acts to prevent the separation of immiscible liquids in an emulsion. | Used in various industrial formulations. smart-oil.com |

| Dispersing Agent | Aids in the dispersion of solid particles within a liquid medium. | Industrial applications requiring stable suspensions. |

| Enhanced Oil Recovery (EOR) | Used as a component or precursor for surfactants that lower oil-water interfacial tension to mobilize trapped crude oil. | A derivative, Isopropyl-Oleyl-Agarose, has been shown to be effective. nih.gov |

| Bio-Surfactant Precursor | The core chemical structure can be modified (e.g., with carbohydrates like agarose) to create more potent bio-surfactants. | Offers a pathway to sustainable, high-performance surfactants for industrial use. nih.gov |

Q & A

Q. What are the recommended methods for the safe handling and storage of Propan-2-yl octadec-9-enoate in laboratory settings?

Methodological Answer:

- Handling: Use nitrile or neoprene gloves (checked for integrity before use) and lab coats to avoid skin contact. Respiratory protection (dust masks) is required if airborne particulates are generated. Follow OSHA HCS guidelines (GHS Category 4 oral toxicity, Category 2 skin/eye irritation) .

- Storage: Keep in a cool, dry place away from oxidizers (listed as incompatible materials in Section 10.5 of safety data sheets). Ensure containers are tightly sealed to prevent moisture ingress or volatilization .

- Spill Management: Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste. Avoid drainage contamination .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- NMR Analysis: Use -NMR to identify the ester carbonyl resonance (~170 ppm in -NMR) and olefinic protons (δ 5.3–5.4 ppm for the C9 double bond). Compare integration ratios to expected proton counts for the isopropyl and alkyl chains .

- IR Spectroscopy: Confirm ester C=O stretching (~1740 cm) and C-O ester linkages (~1240–1160 cm). Absence of -OH peaks (e.g., from unreacted oleic acid) indicates purity .

- Mass Spectrometry: ESI-MS or GC-MS can verify molecular ion peaks (expected m/z: 354.3 for [M+H]) and fragmentation patterns consistent with the ester structure .

Q. What synthetic routes are effective for producing this compound with high yield?

Methodological Answer:

- Esterification: React oleic acid (octadec-9-enoic acid) with excess isopropyl alcohol under acid catalysis (e.g., HSO) at 80–100°C. Monitor reaction completion via TLC or FTIR .

- Purification: Use vacuum distillation to remove unreacted alcohol, followed by silica gel chromatography to isolate the ester. Purity can be assessed by GC-MS or -NMR .

Advanced Research Questions

Q. How can researchers design experiments to investigate the thermal stability of this compound under varying atmospheric conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Perform TGA under nitrogen and oxygen atmospheres (20–500°C, 10°C/min) to compare decomposition profiles. Monitor mass loss at ~200–300°C, correlating with ester bond cleavage .

- Gas Chromatography-Mass Spectrometry (GC-MS): Capture volatile decomposition products (e.g., CO, CO, olefins) using thermal desorption tubes. Compare empirical data to computational predictions (e.g., DFT simulations of bond dissociation energies) .

Q. What experimental strategies resolve discrepancies between computational and empirical data on this compound’s reactivity?

Methodological Answer:

- Controlled Reactivity Studies: Compare hydrolysis rates (acidic/alkaline conditions) with DFT-calculated activation energies. Adjust solvent polarity (e.g., water vs. THF) to test environmental effects on reaction pathways .

- Error Analysis: Quantify uncertainties in computational models (e.g., basis set limitations in DFT) and empirical measurements (e.g., pH drift in kinetic studies). Use statistical tools (e.g., ANOVA) to identify significant deviations .

Q. What methodologies assess the environmental persistence and bioaccumulation potential of this compound?

Methodological Answer:

- OECD 301D Test: Measure biodegradability in aqueous media (28-day incubation) using dissolved organic carbon (DOC) analysis. Low DOC removal indicates persistence .

- n-Octanol/Water Partitioning (log ): Estimate via shake-flask method. A high log (>4.5) suggests bioaccumulation potential, warranting further in vivo testing (e.g., fish model bioassays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.